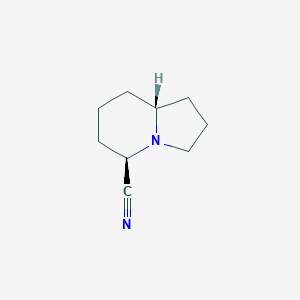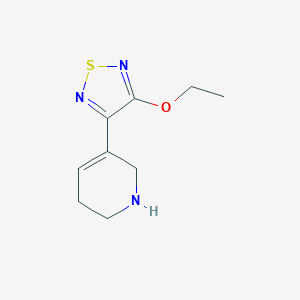
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and contains a thiadiazole ring, which makes it unique and interesting for researchers.
Scientific Research Applications
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) has potential applications in various fields of scientific research. One of the primary areas of interest is medicinal chemistry, where this compound has shown promising results as an anticancer agent. Studies have shown that Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has also shown potential as an antifungal and antibacterial agent.
Mechanism Of Action
The mechanism of action of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) has also been shown to induce apoptosis by activating caspase enzymes.
Biochemical And Physiological Effects
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) has been shown to have several biochemical and physiological effects. Studies have reported that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) has also been shown to have antifungal and antibacterial activity.
Advantages And Limitations For Lab Experiments
One of the primary advantages of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is its potential as an anticancer agent. This compound has shown promising results in preclinical studies, and it has the potential to be developed into a new cancer therapy. Additionally, Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is relatively easy to synthesize, which makes it accessible to researchers.
One of the limitations of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is its lack of selectivity. This compound has been shown to inhibit the growth of both cancer and normal cells, which could lead to unwanted side effects in patients. Additionally, more research is needed to fully understand the mechanism of action of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) and its potential side effects.
Future Directions
There are several future directions for research on Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI). One area of interest is the development of more selective derivatives of this compound that can target cancer cells specifically. Additionally, more research is needed to fully understand the mechanism of action of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) and its potential side effects. Finally, studies are needed to evaluate the in vivo efficacy of this compound and its potential as a new cancer therapy.
Conclusion:
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is a heterocyclic compound that has potential applications in various fields of scientific research. This compound has shown promising results as an anticancer, antifungal, and antibacterial agent. However, more research is needed to fully understand the mechanism of action of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) and its potential side effects. Overall, Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is an interesting compound that has the potential to be developed into a new cancer therapy.
Synthesis Methods
The synthesis of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) involves the reaction of pyridine-3-carboxaldehyde with 4-ethoxy-1,2,5-thiadiazol-3-amine in the presence of a reducing agent. The reaction takes place under mild conditions and yields the desired product in good yield. This synthesis method has been reported in the literature, and it is a reliable and efficient way to produce Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI).
properties
CAS RN |
159059-10-6 |
|---|---|
Product Name |
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) |
Molecular Formula |
C9H13N3OS |
Molecular Weight |
211.29 g/mol |
IUPAC Name |
3-ethoxy-4-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C9H13N3OS/c1-2-13-9-8(11-14-12-9)7-4-3-5-10-6-7/h4,10H,2-3,5-6H2,1H3 |
InChI Key |
WCJPIRVYBXBRCS-UHFFFAOYSA-N |
SMILES |
CCOC1=NSN=C1C2=CCCNC2 |
Canonical SMILES |
CCOC1=NSN=C1C2=CCCNC2 |
synonyms |
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



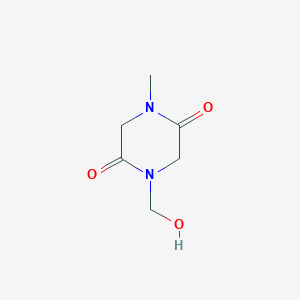
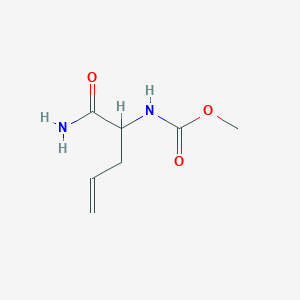
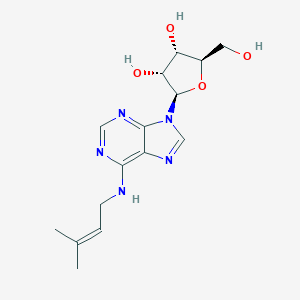
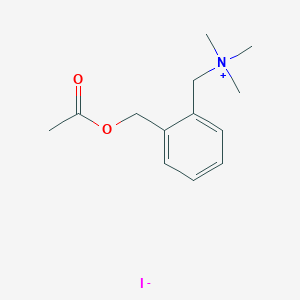
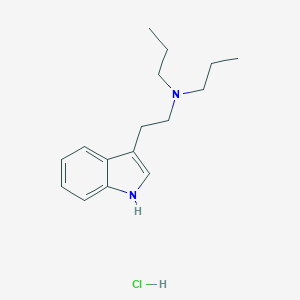
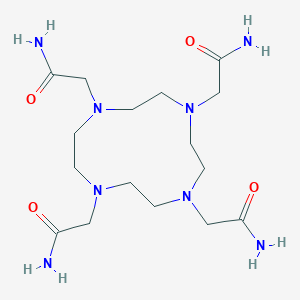
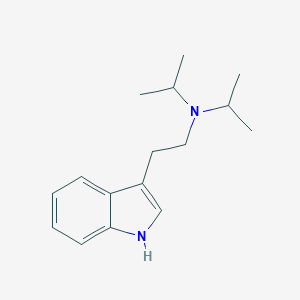
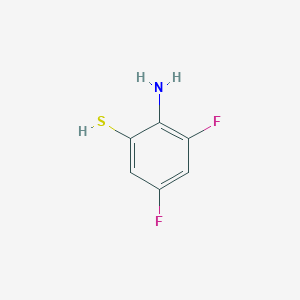
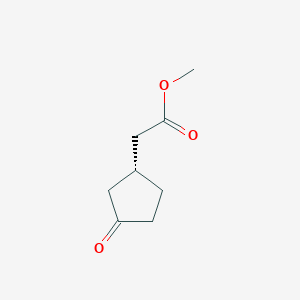
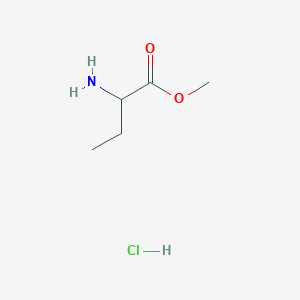
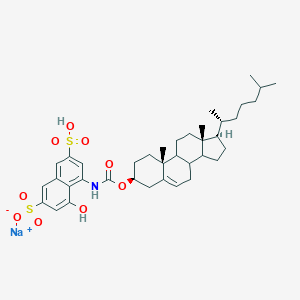
![acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B141802.png)
![Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)](/img/structure/B141807.png)
